

Physicochemical properties of 2-(2,4-dimethylbenzoyl)benzoic acid

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Compound of Interest

Compound Name: 2-(2,4-Dimethylbenzoyl)benzoic acid

Cat. No.: B3050069

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An In-depth Technical Guide on the Physicochemical Properties of **2-(2,4-dimethylbenzoyl)benzoic acid**

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **2-(2,4-dimethylbenzoyl)benzoic acid** (CAS No: 2346-63-6). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's chemical identity, physical and chemical properties, and available spectroscopic data. Furthermore, it outlines detailed experimental protocols for its synthesis and the determination of key analytical parameters. Visual diagrams are provided to illustrate the synthetic workflow and a general experimental procedure, adhering to specified formatting for clarity and technical accuracy.

Chemical Identity

2-(2,4-dimethylbenzoyl)benzoic acid is an aromatic carboxylic acid. Its structure features a benzoic acid moiety substituted with a 2,4-dimethylbenzoyl group. This compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[\[1\]](#)

Identifier	Value	Reference(s)
IUPAC Name	2-(2,4-dimethylbenzoyl)benzoic acid	[2]
CAS Number	2346-63-6	[1][2][3]
Molecular Formula	C16H14O3	[1][3][4]
Molecular Weight	254.28 g/mol	[1][2][3]
Canonical SMILES	CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C	[2]
InChI Key	WIJXLAAOWGSOMB-UHFFFAOYSA-N	[2]
Appearance	White solid	[3]

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in chemical and biological systems, informing its application in synthesis, and guiding formulation development.

Property	Value	Reference(s)
Melting Point	Not Available	[1]
Boiling Point	446.5°C at 760 mmHg	[1]
Density	1.195 g/cm ³	[1]
logP (calculated)	3.5	[2]
Vapor Pressure	9.35 x 10 ⁻⁹ mmHg at 25°C	[1]
Refractive Index	1.598	[1]
Flash Point	238°C	[1]
Solubility	Not Available	[1]

Spectroscopic Data

Spectroscopic data is essential for confirming the structure and purity of a synthesized compound.

Spectrum Type	Data	Reference(s)
¹ H NMR	(400 MHz, CHLOROFORM-d) δ ppm 7.98 - 8.07 (m, 1 H), 7.60 - 7.69 (m, 1 H), 7.51 - 7.59 (m, 1 H), 7.38 - 7.45 (m, 1 H), 7.01 - 7.13 (m, 2 H), 6.86 - 6.94 (m, 1 H), 2.61 (s, 3 H), 2.33 (s, 3 H)	[3]
LC/MS	(m/z) ES ⁺ = 255 (M+1)	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication of synthetic procedures and analytical characterization.

Synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid

This protocol describes a Friedel-Crafts acylation reaction.[3]

Reagents:

- m-xylene (114 g, 1073 mmol)
- Phthalic anhydride (2-benzofuran-1,3-dione) (30 g, 203 mmol)
- Aluminum chloride (59.4 g, 446 mmol)
- 20% Hydrochloric acid (ice cold)
- Ice/salt bath

Procedure:

- A mixture of m-xylene is prepared in a reaction vessel and cooled using an ice/salt bath.
- Aluminum chloride is added in three portions to the cold m-xylene.
- Phthalic anhydride is subsequently added in three portions.
- The mixture is allowed to warm to room temperature and stirred for 3 hours, during which it becomes a thick white suspension.
- The reaction mixture is then heated to 55°C for 2 hours.
- After heating, the mixture is cooled to room temperature.
- The resulting thick mixture is slowly poured into ice-cold 20% HCl.
- The precipitated solid is collected by filtration.
- The filtered material is dried to yield the final product as a white solid (Yield: 50 g, 97%).[\[3\]](#)

Melting Point Determination (General Protocol)

While a specific melting point is not reported, the following is a standard protocol for its determination.[\[5\]](#)

Apparatus:

- Capillary melting point apparatus
- Sealed-end capillary tubes

Procedure:

- A small amount of the dry, crystalline sample is finely powdered.
- The powder is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed into the heating block of the apparatus.

- The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point.
- The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Solubility Determination (General Shake-Flask Protocol)

A standard method for determining the solubility of a compound in various solvents.[\[5\]](#)

Apparatus:

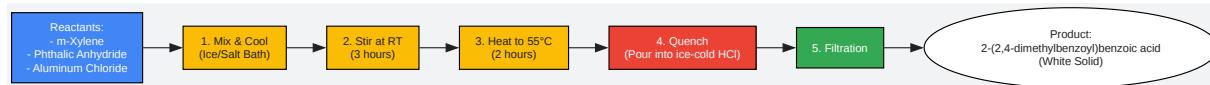
- Analytical balance
- Screw-capped vials
- Mechanical shaker or vortex mixer
- Centrifuge
- HPLC or UV-Vis Spectrophotometer

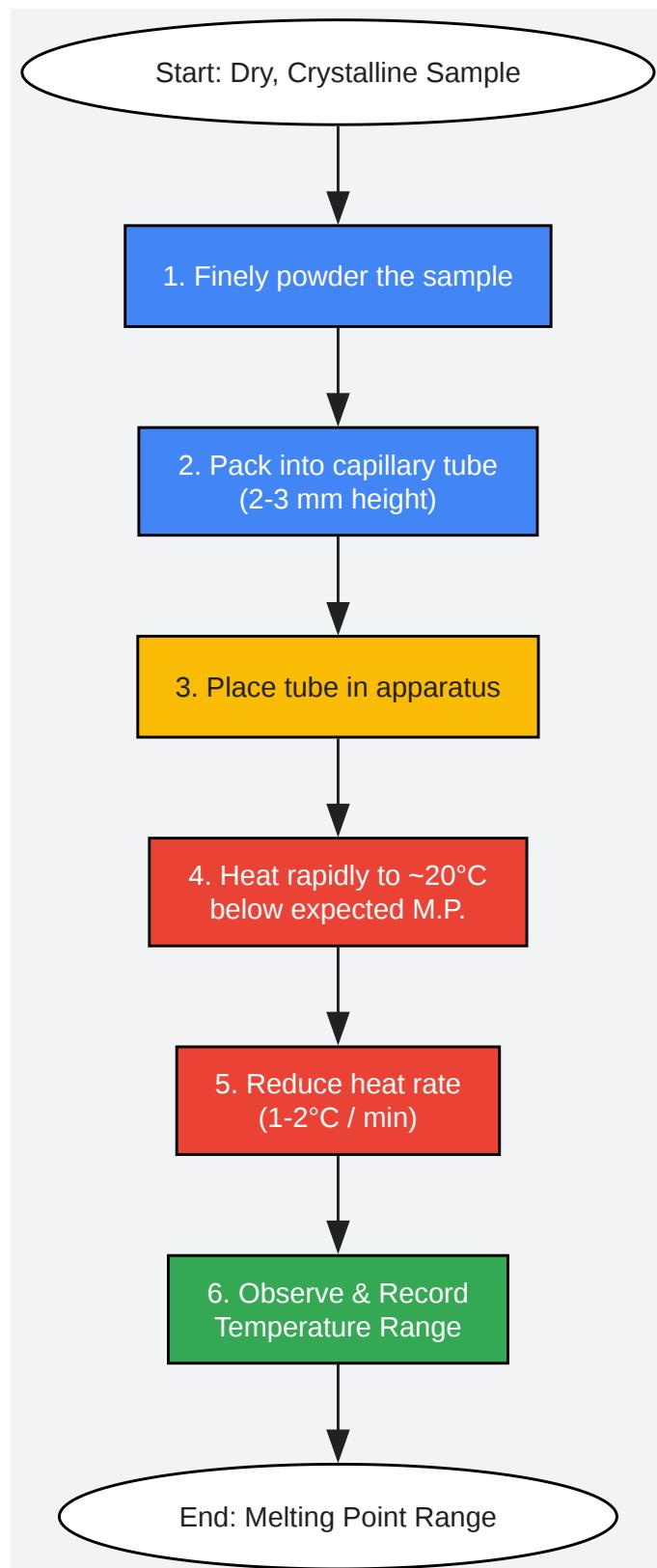
Procedure:

- An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a vial.
- The vials are sealed and agitated in a mechanical shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The resulting suspension is centrifuged to separate the undissolved solid.
- A sample of the supernatant is carefully removed and diluted as necessary.
- The concentration of the dissolved compound in the diluted sample is quantified using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

Visualizations

Diagrams illustrating key processes provide a clear and concise understanding of the workflows.



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